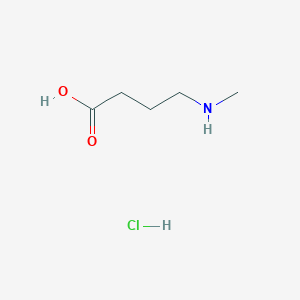

4-(メチルアミノ)酪酸塩酸塩

概要

説明

4-(Methylamino)butyric acid hydrochloride, also known as 4-(methylamino)butanoic acid hydrochloride, is a gamma-amino acid. It is functionally related to butyric acid and gamma-aminobutyric acid . It is commonly used in solution-phase peptide synthesis .

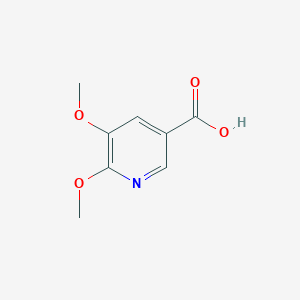

Molecular Structure Analysis

The linear formula for 4-(Methylamino)butyric acid hydrochloride is CH3NH(CH2)3CO2H · HCl . It has a molecular weight of 153.61 . For a detailed molecular structure, you may refer to specialized chemical structure databases.

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Methylamino)butyric acid hydrochloride include a melting point of 124-126 °C (lit.) . It is used in solution-phase peptide synthesis, suggesting that it is soluble in appropriate solvents .

科学的研究の応用

ペプチド合成

4-(メチルアミノ)酪酸塩酸塩: は主にペプチド合成に使用されます。 これは、ペプチドの溶液相合成における構成要素として機能します 。この化合物は、アミノ酸アナログとして作用できるため、ペプチド鎖に組み込まれ、新しい治療用ペプチドの開発につながる可能性があります。

工業用溶媒加水分解生成物

4-(メチルアミノ)酪酸塩酸塩: は、工業用溶媒であるN-メチル-2-ピロリドンを加水分解することによって生成される生成物です。 工業用溶媒の環境影響と生分解経路に関する研究では、この化合物を調査することで有益な知見が得られます .

ニコチン代謝

この化合物は、細菌におけるニコチン代謝の生成物でもあります。 このプロセスにおける役割を理解することで、タバコ廃棄物のバイオ修復対策に役立ちます .

β酸化阻害

哺乳類では、4-(メチルアミノ)酪酸塩酸塩は、L-カルニチンがβ酸化を受けるのを阻害することが示されています。 この用途は、代謝研究、特にエネルギー産生と脂肪酸代謝に関連する研究において重要です .

Safety and Hazards

When handling 4-(Methylamino)butyric acid hydrochloride, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. Ensure adequate ventilation and remove all sources of ignition .

将来の方向性

作用機序

Mode of Action

The mode of action of 4-(Methylamino)butyric acid hydrochloride involves its interaction with its targets. It is a derivative of GABA and a hydrolysis product of the industrial solvent, N-methyl-2-pyrrolidinone .

Biochemical Pathways

4-(Methylamino)butyric acid hydrochloride is involved in several biochemical pathways. It is a product of nicotine catabolism in bacteria and inhibits L-Carnitine from undergoing β-oxidation in mammals . The downstream effects of these pathways are complex and involve multiple biological processes .

Pharmacokinetics

These properties would have a significant impact on the bioavailability of the compound .

Result of Action

Given its role in inhibiting L-Carnitine from undergoing β-oxidation, it may have significant effects on energy metabolism .

Action Environment

The action, efficacy, and stability of 4-(Methylamino)butyric acid hydrochloride can be influenced by various environmental factors. For instance, facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower . More research is needed to fully understand how environmental factors influence the action of this compound .

特性

IUPAC Name |

4-(methylamino)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-6-4-2-3-5(7)8;/h6H,2-4H2,1H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLHQRQZCMCQNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90504845 | |

| Record name | 4-(Methylamino)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6976-17-6 | |

| Record name | 6976-17-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Methylamino)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Methylamino)butyric acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

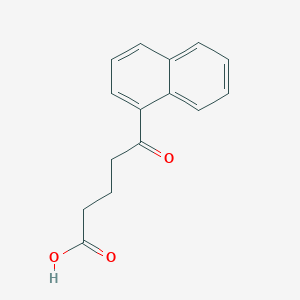

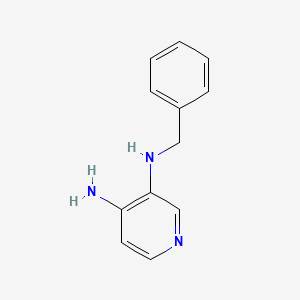

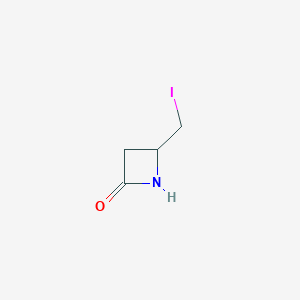

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

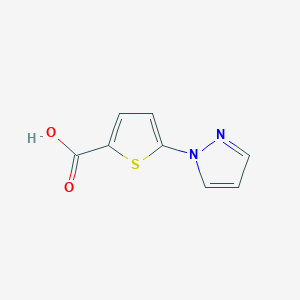

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Phenylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B1315092.png)

![Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1315101.png)

![[1,3]Dioxolo[4,5-b]pyridine](/img/structure/B1315109.png)